molecular formula C14H15BrClNO2 B5749610 2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide

2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide

Cat. No.: B5749610
M. Wt: 344.63 g/mol
InChI Key: VAWINIIKFQUKDU-UHFFFAOYSA-N
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Description

2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide is an organic compound that features a bromo-chloro substituted phenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and N,N-bis(prop-2-enyl)acetamide.

    Reaction Conditions: The phenol is first converted to its phenoxide form using a base such as potassium carbonate in a suitable solvent like acetone.

    Nucleophilic Substitution: The phenoxide ion then undergoes nucleophilic substitution with an appropriate acylating agent to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromo and chloro substituents on the phenoxy ring can be targets for nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the allylic positions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Products will depend on the nucleophile used, potentially forming various substituted phenoxy derivatives.

    Oxidation: Products may include oxidized forms of the allylic groups.

    Reduction: Reduced forms of the allylic groups.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.

    Materials Science: Use in the synthesis of polymers and advanced materials.

    Biological Studies: Investigation of its biological activity and potential as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide involves its interaction with specific molecular targets. The bromo and chloro substituents may enhance its binding affinity to certain enzymes or receptors, while the acetamide group can participate in hydrogen bonding interactions. The allylic groups may also play a role in its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-chlorophenoxyacetic acid: Similar structure but lacks the acetamide and allylic groups.

    2-(2-bromo-4-chlorophenoxy)-N,N-dimethylacetamide: Similar structure but with different alkyl groups on the nitrogen.

    2-(2-bromo-4-chlorophenoxy)-N,N-bis(ethyl)acetamide: Similar structure but with ethyl groups instead of allylic groups.

Uniqueness

2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide is unique due to the presence of both bromo and chloro substituents on the phenoxy ring, as well as the bis(prop-2-enyl) groups on the acetamide

Properties

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N,N-bis(prop-2-enyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO2/c1-3-7-17(8-4-2)14(18)10-19-13-6-5-11(16)9-12(13)15/h3-6,9H,1-2,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWINIIKFQUKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)COC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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